molecular formula C10H15NO3S2 B2780193 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane CAS No. 1705355-33-4

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane

Cat. No. B2780193
CAS RN: 1705355-33-4
M. Wt: 261.35
InChI Key: NIEOHQLBOJFCPK-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are widely used in the pharmaceutical industry.

Scientific Research Applications

Synthesis of Furan Derivatives

Research has shown innovative approaches to synthesize furan derivatives, which are crucial in the development of various chemicals and pharmaceuticals. For example, a study describes a facile approach to synthesizing 3-methylthio-substituted furans and related derivatives, emphasizing the versatility of furan compounds in organic synthesis (Yin et al., 2008). Another research outlines a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives, showcasing the importance of furan in synthesizing complex molecules (Haines et al., 2011).

Renewable Chemical Production

Furanic compounds, such as furfural and furfuryl alcohol, derived from biomass, represent a sustainable path toward renewable chemicals. A study demonstrated the maximization of furanic compounds formation from d-xylose, highlighting the role of furan derivatives in developing renewable platform chemicals (Gupta et al., 2020).

Chemical Structure and Properties

Investigations into the chemical structure and properties of furan derivatives provide insights into their potential applications. Research on furan and benzochalcogenodiazole-based multichromic polymers through a donor–acceptor approach revealed their lower oxidation potentials and intramolecular charge transfer properties, indicating their potential in electronic applications (İçli-Özkut et al., 2013).

Applications in Medicinal Chemistry

Furan derivatives have also found applications in medicinal chemistry, with studies exploring their potential as antiproliferative agents. One such study synthesized thiazolidinone compounds containing furan moiety, which exhibited moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

properties

IUPAC Name

7-(furan-2-yl)-4-methylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEOHQLBOJFCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane

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